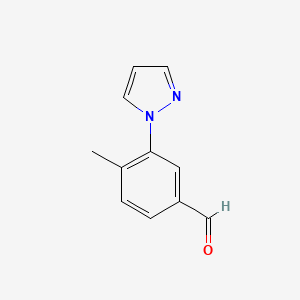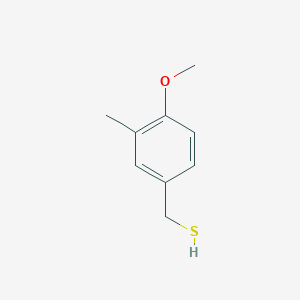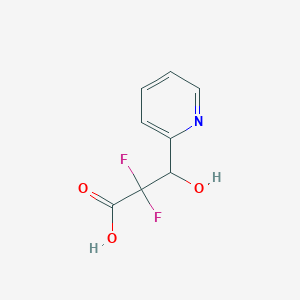
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is a fluorinated organic compound that features a pyridine ring and a propanoic acid moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of diazotization reactions with sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of reagents and conditions would depend on factors such as yield, purity, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but fewer functional groups.
3-Hydroxy-2-fluoropyridine: Another fluorinated pyridine with a hydroxyl group, used in similar applications.
2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, offering different reactivity and properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-3-1-2-4-11-5/h1-4,6,12H,(H,13,14) |
InChI-Schlüssel |
OMQXOGCGVRGZCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


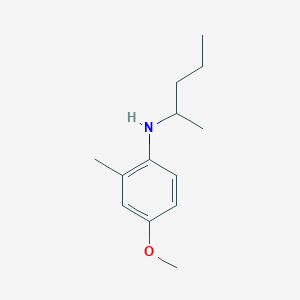
amine](/img/structure/B15272039.png)
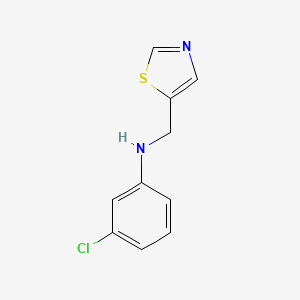
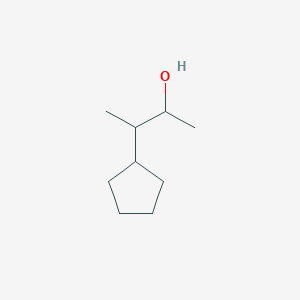
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
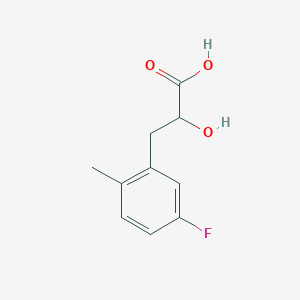
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
